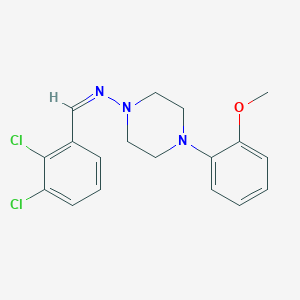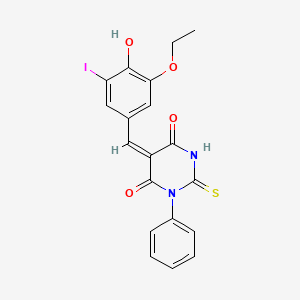![molecular formula C21H15N3O3 B5916373 4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B5916373.png)
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(5-nitro-2-furyl)vinyl]-1,3-diphenyl-1H-pyrazole, commonly known as NNK, is a potent carcinogen found in tobacco smoke. NNK is formed during the curing and processing of tobacco leaves and has been identified as one of the major contributors to lung cancer in smokers. NNK has also been found to cause tumors in other organs such as the pancreas, liver, and bladder.
作用機序
NNK is metabolized in the body to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer. NNK has been found to induce oxidative stress, inflammation, and DNA damage in cells, all of which contribute to the development of cancer.
Biochemical and Physiological Effects:
NNK has been shown to have a variety of biochemical and physiological effects on the body. It can induce DNA damage, inhibit DNA repair mechanisms, and promote cell proliferation. NNK has also been found to induce oxidative stress, inflammation, and apoptosis (programmed cell death) in cells.
実験室実験の利点と制限
NNK is a potent carcinogen that can induce lung tumors in animal models. This makes it a useful tool for studying the mechanisms of lung cancer development. However, NNK is also highly toxic and can be difficult to handle in the laboratory. Additionally, the use of NNK in animal models raises ethical concerns and may not accurately reflect the effects of tobacco smoke on humans.
将来の方向性
There are several areas of future research related to NNK. One area of focus is the development of new strategies for smoking cessation that target the carcinogenic properties of NNK. Researchers are also investigating the use of NNK as a biomarker for lung cancer risk and the development of new diagnostic tools for lung cancer. Finally, there is ongoing research into the mechanisms of NNK-induced carcinogenesis and the development of new therapies for lung cancer.
合成法
NNK can be synthesized in the laboratory by reacting nicotine with nitrite in the presence of acid. The reaction produces a nitrosamine intermediate, which is then converted to NNK by heating in the presence of a catalyst. NNK can also be synthesized by reacting 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK’s precursor) with furfuryl alcohol.
科学的研究の応用
NNK has been extensively studied for its carcinogenic properties and its role in the development of lung cancer. Researchers have used NNK to induce lung tumors in animal models to study the mechanisms of lung cancer development. NNK has also been used to investigate the effects of tobacco smoke on the body and to develop strategies for smoking cessation.
特性
IUPAC Name |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-diphenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-24(26)20-14-13-19(27-20)12-11-17-15-23(18-9-5-2-6-10-18)22-21(17)16-7-3-1-4-8-16/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYNXDHBSCUBL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)
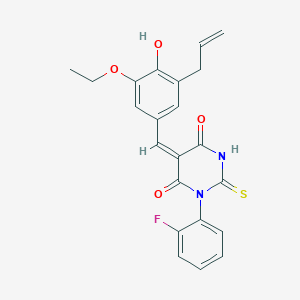
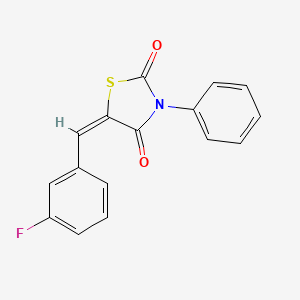
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)

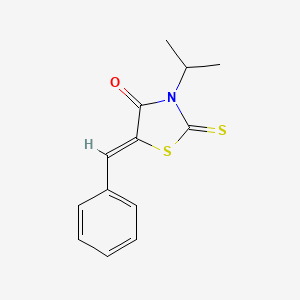
![methyl 4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5916325.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)

